
5-(Naphthalen-1-ylmethoxy)isophthalic acid
Overview
Description
5-(Naphthalen-1-ylmethoxy)isophthalic acid is a useful research compound. Its molecular formula is C19H14O5 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Analysis
5-(Naphthalen-1-ylmethoxy)isophthalic acid has been studied for its crystallographic properties. A study by Vetter, Seichter, and Weber (2013) explored its asymmetric unit, consisting of four crystallographically independent molecules, two dimethyl sulfoxide, and four water molecules. They noted the dihedral angles formed by the planes of the aromatic fragments, contributing to insights in crystallography and molecular interactions (Vetter, Seichter, & Weber, 2013).
Synthesis and Characterization in Flame-Retardant Agents
Agrawal and Narula (2014) focused on synthesizing and characterizing derivatives of this compound, specifically phosphorus- and silicon-containing flame-retardant curing agents. These were blended with commercial epoxy resin, showing excellent flame retardancy and moderate thermal properties (Agrawal & Narula, 2014).
Anticancer Evaluation
Salahuddin et al. (2014) explored the synthesis and characterization of compounds related to this compound for potential anticancer applications. Their study demonstrated moderate activity in breast cancer cell lines, highlighting the compound's potential in medical research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Application in High Tg and Organosoluble Materials
Liou, Hsiao, Chen, and Yen (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid related to this compound. This compound was part of a study on polymers with potential applications in blue-light-emitting materials, showing high thermal stability and solubility (Liou, Hsiao, Chen, & Yen, 2006).
Biodegradation Studies
Nörtemann, Baumgarten, Rast, and Knackmuss (1986) researched the biodegradation of derivatives related to this compound, focusing on a mixed bacterial community capable of degrading similar compounds. Their findings contribute to understanding environmental biodegradation processes (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).
Hydrothermal Synthesis and Self-Assembly
Lin, Zhang, Zhang, and Yao (2011) investigated the hydrothermal synthesis and chiral self-assembly of a compound related to this compound, providing insights into the synthesis of chiral materials and their potential applications (Lin, Zhang, Zhang, & Yao, 2011).
Environmental Pollution and Bioremediation
Karimi, Habibi, and Esvand (2015) studied the biodegradation of naphthalene, a compound related to this compound, using Pseudomonas aeruginosa. This research is significant for environmental bioremediation and understanding the removal of pollutants from water systems (Karimi, Habibi, & Esvand, 2015).
properties
IUPAC Name |
5-(naphthalen-1-ylmethoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-18(21)14-8-15(19(22)23)10-16(9-14)24-11-13-6-3-5-12-4-1-2-7-17(12)13/h1-10H,11H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIUNXGGQFJDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
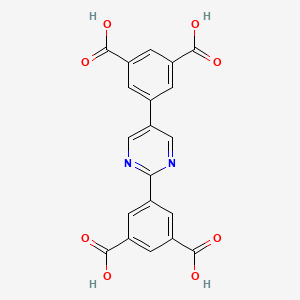
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)
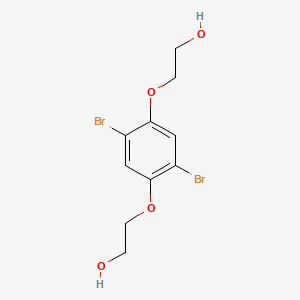
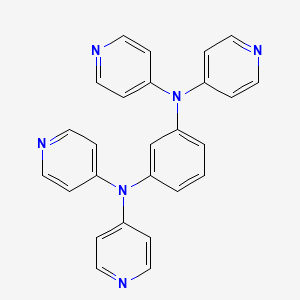
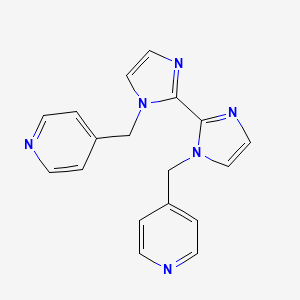
![5'-(4-Carboxyphenyl)-2'-nitro-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244056.png)
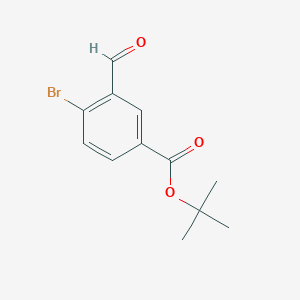
![2'-(((Tert-butoxycarbonyl)amino)methyl)-3,3''-dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8244066.png)
![Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
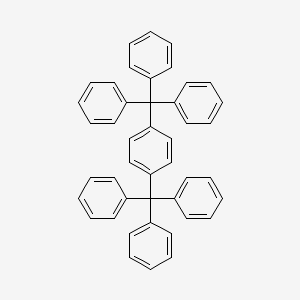
![2,9-Diaminoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)